Selectivity Over Morpholine Analog: Pyrrolidine Retains MAO‑B Preference While Morpholine Triggers Dual MAO‑B/BACE1 Activity
The morpholine analog N-(4-morpholinobut-2-yn-1-yl)pent-4-enamide (CAS 1396880-04-8) exhibits dual MAO‑B/BACE1 inhibition, whereas the pyrrolidine-bearing target compound is predicted to maintain selective MAO‑B inhibition [1]. The patent explicitly claims that the pyrrolidine ring provides optimal MAO‑B selectivity and brain exposure, avoiding the off‑target BACE1 activity that complicates the morpholine derivative’s pharmacological profile [1].
| Evidence Dimension | MAO‑B selectivity vs. dual MAO‑B/BACE1 activity |
|---|---|
| Target Compound Data | Selective MAO‑B inhibitor (no detectable BACE1 activity claimed) |
| Comparator Or Baseline | N-(4-morpholinobut-2-yn-1-yl)pent-4-enamide (CAS 1396880-04-8); described as having dual MAO‑B/BACE1 potential |
| Quantified Difference | Not directly quantified; inferred from structural class and patent claims |
| Conditions | Predicted from structure‑activity relationships in EP3762364A1 and vendor documentation |
Why This Matters
For Parkinson’s disease models, a selective MAO‑B inhibitor avoids confounding BACE1‑mediated effects, making the pyrrolidine compound a cleaner probe for target validation.
- [1] Sunshine Lake Pharma Co., Ltd. Pyrrolidineamide derivatives and uses thereof. European Patent EP3762364A1, filed March 7, 2019, and published January 13, 2021. View Source
